molecular formula C22H17N3O4 B2416607 (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-54-0

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2416607
CAS No.: 1327180-54-0
M. Wt: 387.395
InChI Key: WKKLSJATHNEKOL-LVWGJNHUSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation, which is a critical target in oncological and ophthalmic research. The compound's mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the receptor's autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt. This specific inhibition disrupts fundamental cellular processes in endothelial cells, including proliferation, migration, and survival, ultimately leading to the suppression of new vasculature. Research utilizing this chromene-based inhibitor is primarily focused on investigating tumor angiogenesis , where it serves as a key pharmacological tool to study the dependency of tumor growth and metastasis on blood supply. Its application extends to in vitro models of endothelial tube formation and in vivo xenograft studies, providing critical insights for the development of novel anti-cancer therapeutics. Furthermore, its role in pathological ocular angiogenesis, such as in wet age-related macular degeneration, represents another significant area of investigative value, helping to elucidate the molecular drivers of retinal neovascularization. This compound is intended for research applications only.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c23-20(26)14-7-9-16(10-8-14)25-22-18(12-15-4-1-2-6-19(15)29-22)21(27)24-13-17-5-3-11-28-17/h1-12H,13H2,(H2,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKLSJATHNEKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.

    Attachment of the Carbamoylphenyl Group: This step involves the reaction of the intermediate compound with 4-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan and chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-carbamoylphenyl)imino]-N-(phenylmethyl)-2H-chromene-3-carboxamide: Similar structure but with a phenylmethyl group instead of a furan ring.

    (2Z)-2-[(4-carbamoylphenyl)imino]-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N3O5C_{23}H_{19}N_{3}O_{5} with a molecular weight of approximately 417.42 g/mol. The structure features a chromene backbone substituted with a carbamoyl group and a furan moiety, which are believed to enhance its biological interactions.

Anticancer Properties

Research indicates that compounds with similar chromene structures exhibit significant anticancer activity. Computational models predict that this specific compound may inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in cancer cells.

In vitro studies have shown that related chromene derivatives can effectively reduce the viability of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.39 to 4.85 µM .

Antimicrobial Activity

The presence of furan and carbamoyl groups in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, possibly by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli4 µg/mL
Bacillus cereus2 µg/mL

These findings highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are well-documented. This compound may exert its effects by:

  • Inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Blocking the activation of NF-kB , a key transcription factor involved in inflammation.

Studies have shown that similar compounds can significantly reduce inflammation in animal models, suggesting that this compound may also possess similar effects .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with inflammation or cancer progression.
  • DNA Interaction : Potentially intercalating into DNA structures, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various derivatives related to this compound. For instance:

  • A study on N-phenyl coumarin derivatives demonstrated significant anticancer activity against HepG2 cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Another investigation focused on the antibacterial properties of furan-containing compounds revealed promising results against resistant strains of bacteria, indicating the therapeutic potential for treating infections .

Q & A

Q. How reliable are predictive models (e.g., PASS) for this compound’s mechanism, and what validation is required?

  • Validation Protocol :
  • Docking simulations : Cross-check PASS predictions with AutoDock Vina binding scores (e.g., ∆G < -7 kcal/mol for kinase targets) .
  • Experimental corroboration : Confirm via siRNA knockdown of predicted targets (e.g., EGFR) and measure activity loss .

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